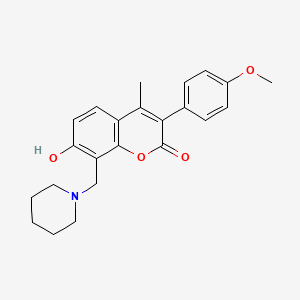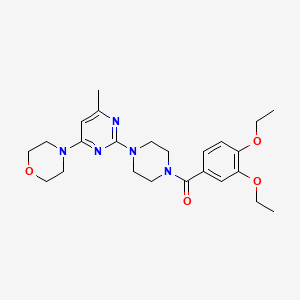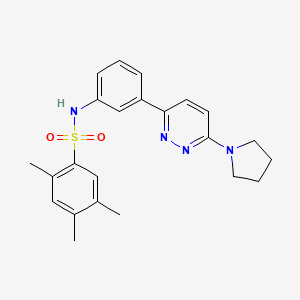![molecular formula C27H32N6O B11255791 2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine](/img/structure/B11255791.png)
2-(4-{[1,1'-Biphenyl]-4-carbonyl}piperazin-1-YL)-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a complex heterocyclic molecule with a fused pyrimidine and piperazine core. Its systematic name is quite a mouthful, so let’s break it down:
- The pyrimidine portion consists of a six-membered ring containing two nitrogen atoms.
- The piperazine moiety is a six-membered ring with two nitrogen atoms, often found in various pharmaceuticals.
- The biphenyl group is a flat aromatic structure composed of two benzene rings connected by a single bond.
- The carbonyl group (C=O) is attached to the biphenyl ring.
- Overall, this compound combines features from different chemical families, making it intriguing for research and applications.
Métodos De Preparación
Synthetic Routes: While there isn’t a single well-documented synthesis for this specific compound, researchers can access related intermediates. For instance
Reaction Conditions: Specific synthetic routes would depend on the desired modifications and functional groups. Researchers might explore Suzuki-Miyaura cross-coupling reactions or other strategies.
Industrial Production: Unfortunately, industrial-scale production methods remain undisclosed due to the compound’s complexity.
Análisis De Reacciones Químicas
Reactivity: This compound likely undergoes various reactions, including
Common Reagents and Conditions: These would vary based on the specific reaction. For example, palladium catalysts for cross-coupling reactions or reducing agents for reductions.
Major Products: Predicting major products requires detailed mechanistic studies, which are scarce for this compound.
Aplicaciones Científicas De Investigación
Medicine: Investigate its potential as a drug candidate. Could it target specific receptors or enzymes?
Chemistry: Explore its reactivity, catalysis, or supramolecular interactions.
Biology: Assess its impact on cellular processes or biological pathways.
Industry: Consider applications in materials science or organic electronics.
Mecanismo De Acción
- Unfortunately, specific information on its mechanism of action is lacking. Researchers would need to conduct studies to elucidate this.
Comparación Con Compuestos Similares
Similar Compounds:
Uniqueness: Our compound’s combination of piperazine, pyrimidine, and biphenyl features sets it apart.
Propiedades
Fórmula molecular |
C27H32N6O |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C27H32N6O/c1-21-20-25(31-14-12-30(2)13-15-31)29-27(28-21)33-18-16-32(17-19-33)26(34)24-10-8-23(9-11-24)22-6-4-3-5-7-22/h3-11,20H,12-19H2,1-2H3 |
Clave InChI |
MDFAZGQQZFPHKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N5CCN(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-fluoro-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11255713.png)

![N-(4-fluoro-2-methylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255725.png)
![6-(azepan-1-yl)-2-N-[3-(dimethylamino)propyl]-5-nitropyrimidine-2,4-diamine](/img/structure/B11255727.png)

![2-{[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-(5-methyl-1,2-oxazol-3-YL)acetamide](/img/structure/B11255739.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11255740.png)
![N-Benzyl-6-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11255746.png)
![3-(2-methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11255753.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B11255755.png)

methanone](/img/structure/B11255775.png)

![2,5-difluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11255783.png)
